molecular formula C24H17ClN2O2 B3503912 N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide

N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide

Cat. No.: B3503912
M. Wt: 400.9 g/mol
InChI Key: UOYCFJHMMZUEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an acetylphenyl group, a chlorophenyl group, and a quinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetylation of the Phenyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring or the chlorophenyl group, potentially leading to the formation of dihydroquinoline derivatives or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives and dechlorinated products.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

The compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s quinoline core can intercalate with DNA, while the acetylphenyl and chlorophenyl groups may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-phenylquinoline-4-carboxamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.

    N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its pharmacokinetic properties.

    N-(4-acetylphenyl)-2-(3-fluorophenyl)quinoline-4-carboxamide: The fluorine atom may enhance its metabolic stability and binding interactions.

Uniqueness

N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2/c1-15(28)16-9-11-19(12-10-16)26-24(29)21-14-23(17-5-4-6-18(25)13-17)27-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCFJHMMZUEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide
Reactant of Route 6
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.